2-(Benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(Benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a thiophen-2-yl group, and a trifluoromethyl group attached to a pyridine ring with a carbonitrile substituent. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the pyridine ring.
Addition of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Incorporation of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzylsulfanyl and thiophen-2-yl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the thiophen-2-yl group.
6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the benzylsulfanyl group.
2-(Benzylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile: Lacks the trifluoromethyl group.
Uniqueness
The presence of all three functional groups (benzylsulfanyl, thiophen-2-yl, and trifluoromethyl) in 2-(benzylsulfanyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile makes it unique. This combination of groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11F3N2S2 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11F3N2S2/c19-18(20,21)14-9-15(16-7-4-8-24-16)23-17(13(14)10-22)25-11-12-5-2-1-3-6-12/h1-9H,11H2 |
InChI Key |
QOOIZXWQRZDLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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